molecular formula C16H31NO B291547 N-dodecylcyclopropanecarboxamide

N-dodecylcyclopropanecarboxamide

Cat. No.: B291547
M. Wt: 253.42 g/mol
InChI Key: YQQLPMLYZJRBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a dodecyl (C12) alkyl chain attached to the nitrogen atom.

Properties

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

N-dodecylcyclopropanecarboxamide

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-16(18)15-12-13-15/h15H,2-14H2,1H3,(H,17,18)

InChI Key

YQQLPMLYZJRBQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C1CC1

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1CC1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the cyclopropanecarboxamide core significantly influence solubility, stability, and reactivity. Below is a comparative analysis:

Compound Name Substituents Key Properties/Applications Reference
N-Dodecylcyclopropanecarboxamide Dodecyl (C12 alkyl) High lipophilicity; potential surfactant use Inferred
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl, 4-methoxyphenoxy, diethyl 78% synthesis yield; diastereomeric mixture (dr 23:1)
Cyclopropanecarboxamide derivatives (e.g., 651747-50-1) Aromatic indole/trifluoromethoxy groups Likely bioactive (e.g., kinase inhibitors)
Dipropyl amidines (e.g., C.A.S. #1342422–35–8) Dipropyl amidine backbone Export-controlled; niche chemical applications

Key Observations :

  • Lipophilicity : The dodecyl chain in this compound enhances hydrophobic interactions compared to aryl-substituted analogs (e.g., 651747-50-1), which may prioritize electronic effects from aromatic groups .
  • Synthesis Complexity: The diethyl-phenyl analog () achieves a 78% yield via phenol coupling, but the dodecyl chain’s bulkiness may require alternative strategies (e.g., phase-transfer catalysis) to avoid steric hindrance .
  • Applications : Aryl-substituted carboxamides () are often bioactive, whereas alkylated derivatives like the dodecyl compound are more suited for material science (e.g., self-assembling systems) .

Stability and Stereochemical Considerations

  • Diastereomer Formation : The diethyl-phenyl analog forms a 23:1 diastereomer ratio due to the cyclopropane ring’s rigidity . This compound, lacking bulky aryl groups, may exhibit simpler stereochemical outcomes.
  • Chemical Stability : Amidines () are more base-sensitive than carboxamides, highlighting the latter’s superior stability in acidic/basic conditions .

Commercial and Regulatory Status

  • Availability : Many cyclopropanecarboxamide analogs (e.g., 651747-50-1) lack commercial suppliers, suggesting they are research-stage compounds . The dodecyl variant may face similar challenges unless synthesized on-demand.
  • Regulatory Notes: Dipropyl amidines are export-controlled, whereas carboxamides like this compound likely face fewer restrictions .

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